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Compound of Interest

Compound Name: Benzyl 5-Bromoamy! Ether

Cat. No.: B116713

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,
and MS) and a detailed synthetic protocol for Benzyl 5-bromoamyl ether. This document is
intended for researchers, scientists, and professionals in the field of drug development and
organic synthesis.

Chemical Structure and Properties

IUPAC Name: 1-(benzyloxy)-5-bromopentane Molecular Formula: C12H17BrO Molecular
Weight: 257.17 g/mol [1] CAS Number: 1014-93-3[1]

Spectroscopic Data

A complete experimental spectroscopic analysis of Benzyl 5-bromoamyl ether is crucial for its
unambiguous identification and characterization. While a full experimental dataset is not
publicly available, the following sections provide predicted data based on the known
spectroscopic behavior of similar compounds and general principles of spectroscopy,
supplemented with available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Spectral Data (Solvent: CDCIs, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.25-7.40 m 5H Ar-H
4.50 S 2H -O-CHz-Ph
3.45 t,J=6.8 Hz 2H -CH2-Br
3.40 t,J=6.4Hz 2H -O-CHz2-
1.90 p,J=6.8Hz 2H -CH2-CH2-CH2Br
1.65 p,J=6.6 Hz 2H -OCHz2-CH2-CHz2-
1.50 p,J=6.7 Hz 2H -CH2-CH2-CH2-

Predicted 3C NMR Spectral Data (Solvent: CDCls, 100 MHz)

Chemical Shift (6, ppm)

Assighment

138.5 Ar-C (quaternary)
128.4 Ar-CH

127.7 Ar-CH

127.5 Ar-CH

72.9 -O-CH2-Ph

70.0 -O-CH2-

33.7 -CH2-Br

32.5 -CH2-CH2-CH2Br
29.5 -OCH2-CH2-CH2-
25.2 -CH2-CH2-CH2-

Infrared (IR) Spectroscopy
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An FTIR spectrum has been recorded on a Bruker IFS 85 instrument.[1] While the full spectrum
is not available, the expected characteristic absorption bands are listed below.

Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3080-3030 Medium C-H stretch (aromatic)

2940-2860 Strong C-H stretch (aliphatic)

1495, 1455 Medium C=C stretch (aromatic ring)

1100 Strong C-O-C stretch (ether)

695, 735 Strong C-H bend (?ut—of—plane,
monosubstituted benzene)

650-550 Medium C-Br stretch

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of Benzyl 5-bromoamyl ether is
available. The monoisotopic mass is 256.0463 Da.[1]

Predicted Mass Spectrometry Data

Adduct mlz
[M+H]* 257.05358
M+Nal* 279.03552
[

[M-H]~ 255.03902
M+NHa4]* 274.08012
[ ]

[M+K]* 295.00946

The fragmentation of Benzyl 5-bromoamyl ether in mass spectrometry is expected to proceed
through characteristic pathways for ethers and alkyl halides. Key fragmentation would involve
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the cleavage of the C-O and C-Br bonds, as well as fragmentation of the amyl chain. The most
prominent peak is often the tropylium ion at m/z 91, formed by rearrangement of the benzyl
cation.

Experimental Protocols
Synthesis of Benzyl 5-Bromoamyl Ether via Williamson
Ether Synthesis

This protocol is adapted from the general Williamson ether synthesis, a reliable method for
preparing unsymmetrical ethers.[2][3][4]

Reaction Scheme:

Materials:

Benzyl alcohol

e 1,5-Dibromopentane

e Sodium hydride (NaH), 60% dispersion in mineral oll

e Anhydrous N,N-Dimethylformamide (DMF)

o Diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl)

e Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

» To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert
atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.) dropwise at 0 °C.
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o Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the
evolution of hydrogen gas ceases.

e Add 1,5-dibromopentane (1.5 eq.) to the reaction mixture.

e Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress
by thin-layer chromatography (TLC).

o After completion, cool the reaction to room temperature and quench by the slow addition of
saturated aqueous NHaCl.

o Extract the mixture with diethyl ether (3 x 50 mL).
e Wash the combined organic layers with water and brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford pure Benzyl 5-bromoamyl ether.

Spectroscopic Characterization Methods

NMR Spectroscopy:

1H and 13C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using
deuterated chloroform (CDCIs) as the solvent and tetramethylsilane (TMS) as an internal
standard.

IR Spectroscopy:

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
thin film of the neat liquid sample would be placed between two sodium chloride or potassium
bromide plates.

Mass Spectrometry:
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Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EIl)
mass spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
Benzyl 5-bromoamyl ether.
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Mass Spectrometry
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Synthesis and characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Benzyl 5-
Bromoamyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116713#spectroscopic-data-nmr-ir-ms-of-benzyl-5-
bromoamyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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